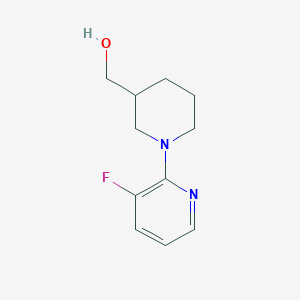
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that features a fluoropyridine moiety attached to a piperidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-fluoropyridine with piperidine derivatives under controlled conditions. One common method includes the use of n-butyllithium in hexane as a base, followed by the addition of N,N-dimethylformamide at low temperatures . The reaction is then quenched with sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor studies and its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- (1-(3-Chloropyridin-2-yl)piperidin-3-yl)methanol
- (1-(3-Bromopyridin-2-yl)piperidin-3-yl)methanol
- (1-(3-Methylpyridin-2-yl)piperidin-3-yl)methanol
Uniqueness: The presence of the fluorine atom in (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15FN2O |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2 |
Clave InChI |
QSWQKELMXCKXMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C=CC=N2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


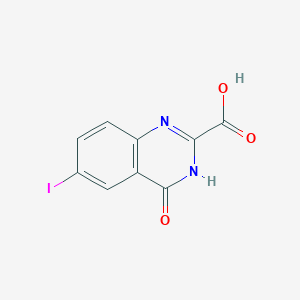
![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
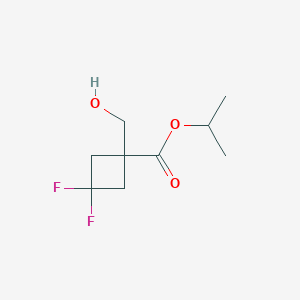
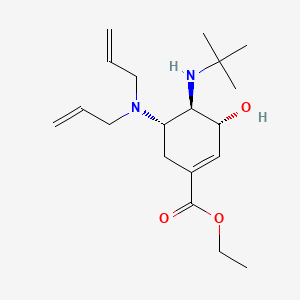
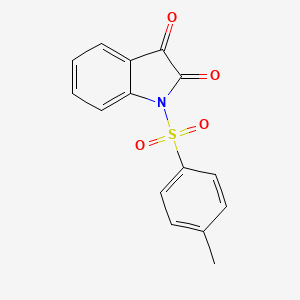
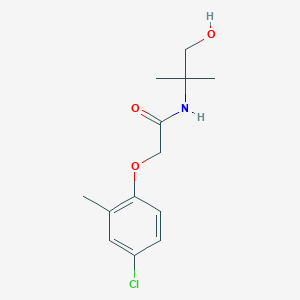

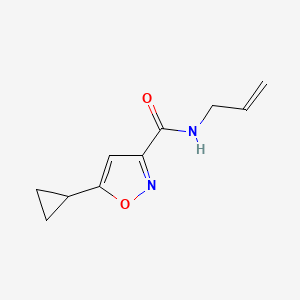

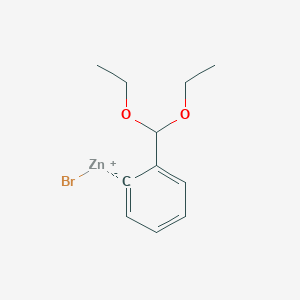
![6-Bromopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B14898821.png)

![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)
